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This guide provides a comprehensive analysis of the clinical trial NCT03886831, which
evaluated the safety and efficacy of PRT543, a first-in-class, potent, and selective oral inhibitor
of protein arginine methyltransferase 5 (PRMT5). The trial enrolled patients with advanced solid
tumors and hematologic malignancies who had exhausted available treatment options. This
document summarizes the key findings, compares the performance of PRT543 with alternative
therapies, and provides detailed experimental methodologies for key assays cited in the trial.

Overview of PRT543 and the NCT03886831 Trial

PRT543 is a small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in
regulating gene expression and RNA splicing, and is overexpressed in various cancers.[1] The
NCT03886831 study was a Phase 1, multicenter, open-label, dose-escalation and dose-
expansion trial designed to determine the recommended Phase 2 dose (RP2D), safety,
tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PRT543.[2] The
dose-escalation portion of the trial enrolled patients with a range of advanced solid tumors and
lymphomas.[3] The dose-expansion phase focused on specific cohorts, including patients with
adenoid cystic carcinoma (ACC), myelofibrosis (MF), and myelodysplastic syndrome (MDS).[4]

Key Clinical Trial Results

The NCT03886831 trial has provided initial evidence of the safety and preliminary efficacy of
PRT543 in heavily pre-treated patient populations.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15585886?utm_src=pdf-interest
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://ashpublications.org/ashclinicalnews/news/7142/Phase-III-COMMANDS-Trial-Explores-Luspatercept-as
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT134887
https://www.docwirenews.com/post/commands-trial-shows-impact-of-luspatercept-on-rbc-transfusion-burden-in-lr-mds
https://ascopost.com/issues/digital-supplement-ash-meeting-highlights-2023/venetoclax-plus-azacitidine-evaluated-in-high-risk-myelodysplastic-syndromes/
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Safety and Tolerability

Across the dose-escalation and dose-expansion cohorts, PRT543 was generally well-tolerated.
The most common treatment-related adverse events (TRAES) were hematologic in nature and
typically reversible with dose modification.

Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Dose Escalation
Phase (N=49)[3]

Adverse Event Frequency
Fatigue 41%
Nausea 29%
Thrombocytopenia 27%
Anemia 24%

Grade 3 or higher TRAESs included thrombocytopenia and anemia.[3] In the adenoid cystic
carcinoma cohort, the most common Grade 3 TRAEs were anemia (16%) and
thrombocytopenia (9%).[5] No Grade 4 or 5 treatment-emergent adverse events were reported
in this cohort.[5]

Pharmacodynamics and Target Engagement

PRT543 demonstrated dose-dependent target engagement and inhibition of PRMT5 activity. A
key pharmacodynamic marker, symmetric dimethylarginine (sDMA) in the serum, showed a
significant reduction with PRT543 treatment. At the expansion dose of 45 mg administered five
times a week, a 69% reduction in serum sDMA was observed.[6] Furthermore, an increase in
intron retention, a marker of PRMT5's role in mRNA splicing, was seen in peripheral blood
mononuclear cells, confirming the drug's mechanism of action.[7]

Efficacy

Preliminary efficacy was observed in several cohorts of the NCT03886831 trial.

e Adenoid Cystic Carcinoma (ACC): In a dose-expansion cohort of 56 patients with
recurrent/metastatic ACC, PRT543 demonstrated a clinical benefit rate of 57% and a disease
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control rate of 70%.[5] The overall response rate (ORR) was 2%, with a median progression-
free survival (PFS) of 5.9 months.[5]

o Myeloid Malignancies (MF and MDS): In patients with myelofibrosis and myelodysplastic
syndrome, PRT543 showed evidence of clinical activity. In the dose-escalation phase, three
patients with MF exhibited stable disease for at least one year, with one patient showing
improvement in bone marrow fibrosis.[8] One patient with MDS and a spliceosome mutation
experienced a significant clinical response in anemia and transfusion requirements.[8]

Comparative Analysis

To provide context for the clinical potential of PRT543, this section compares its performance
with established and emerging therapies for the specific cancers investigated in the trial's
expansion cohorts.

Adenoid Cystic Carcinoma (ACC)

Currently, there are no standard-of-care systemic therapies for recurrent/metastatic ACC, and
treatment options are limited.

Table 2: Comparison of PRT543 with Other Investigational Therapies in Adenoid Cystic
Carcinoma
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Median
. Overall . Key Grade =3
Mechanism of Progression-
Therapy . Response . Adverse
Action Free Survival
Rate (ORR) Events
(PFS)
Anemia (16%),
PRT543 PRMTS5 Inhibitor 2%[5] 5.9 months][5] Thrombocytopeni
a (9%)[5]
Hypertension,
Axitinib VEGFR Inhibitor 0% - 9.1%[2][9] 10.8 months[9] Fatigue, Oral
Mucositis[9]
Fatigue,
Axitinib + VEGFR Inhibitor )
. 18%][10] 7.3 months[10] Hypertension,
Avelumab + PD-L1 Inhibitor ]
Diarrhea[11]
Multi-kinase
Inhibitor Hypertension
Lenvatinib (VEGFR, FGFR, 15.6%[12] 17.5 months[12] (28.1%), Oral
PDGFRa, RET, Pain (9.4%)[12]
KIT)

Relapsed/Refractory Myelofibrosis (MF)

The treatment landscape for myelofibrosis that is resistant or refractory to first-line JAK
inhibitors like ruxolitinib is evolving.

Table 3: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Myelofibrosis
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Symptom
. Spleen Volume Key Grade =3
Mechanism of ] Response
Therapy . Reduction Adverse
Action Rate (=50%
(=35%) . Events
reduction)
Improvement in Anemia,
o Data not yet .
PRT543 PRMTS5 Inhibitor . symptoms Thrombocytopeni
mature
observed[8] al8]
Anemia,
Thrombocytopeni
o JAK2/FLT3
Fedratinib o 30%[13] 27%[13] a,
Inhibitor ) )
Gastrointestinal
disorders[8]
o Comparable to o
o JAK1/JAK2/ACV  Non-inferior to Dizziness,
Momelotinib . o other JAK
R1 Inhibitor ruxolitinib o Nausea[14]
inhibitors
23% (in patients 25% (in patients )
Anemia,
o JAK2/IRAK1 with severe with severe )
Pacritinib . ] _ Thrombocytopeni
Inhibitor thrombocytopeni  thrombocytopeni [15]
a
a)[15] a)[15]

Relapsed/Refractory Myelodysplastic Syndrome (MDS)

For patients with higher-risk MDS who have failed hypomethylating agents, therapeutic options

remain an area of high unmet need.

Table 4: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Higher-Risk

Myelodysplastic Syndrome
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. Complete Overall Key Grade =3
Mechanism of o
Therapy Py Remission Response Adverse
ction
(CR) Rate Rate (ORR) Events
Objective
responses Anemia (50%),
observed in 5/40  Thrombocytopeni
o Data not yet i i
PRT543 PRMTS5 Inhibitor patients with a (27.5%),
mature o _
splicing factor- Neutropenia
mutant myeloid (15%)
malignancies
Febrile
neutropenia
L (34%),
BCL2 Inhibitor + ) )
Venetoclax + ) 7% (in RIR MDS)  39% (CR+ mCR  Thrombocytopeni
o Hypomethylating )
Azacitidine Adent [16] in R/R MDS)[16] a (32%),
en
g Neutropenia
(27%), Anemia
(18%)[16]
Hematologic
_ Improvement- _
] Not applicable ] Anemia,
TGF-p Ligand o Erythroid (HI-E) ]
Luspatercept (primarily for ) Thrombocytopeni
Trap ) of 53.7% in
anemia) ) a[3]
lower-risk
MDSJ[3]

Experimental Protocols

Detailed methodologies are crucial for the scientific community to understand and potentially

replicate key findings.

Pharmacodynamic Assessment: Serum Symmetric
Dimethylarginine (sDMA) Measurement

o Objective: To quantify the level of SDMA in patient serum as a biomarker of PRMT5

inhibition.
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» Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS) is the gold standard for accurate quantification of SDMA.[17][18]

o Sample Preparation: Serum samples are typically prepared by protein precipitation to
remove larger molecules. This is often followed by a derivatization step, such as with butyl
ester, to improve the chromatographic properties of ADMA and sDMA.[17]

o Chromatographic Separation: The derivatized sample is injected into a UPLC system
equipped with a reverse-phase column (e.g., Acquity UPLC BEH C18). A gradient elution
with a mobile phase consisting of an aqueous component (e.g., water with a small
percentage of formic acid) and an organic component (e.g., acetonitrile or methanol with
formic acid) is used to separate sSDMA from other serum components.[17]

o Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem
mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is
used for quantification, where specific precursor-to-product ion transitions for sODOMA and
an isotopically labeled internal standard (e.g., d7-ADMA) are monitored.[17]

o Quantification: The concentration of SDMA in the sample is determined by comparing the
peak area ratio of the analyte to the internal standard against a calibration curve prepared
with known concentrations of SDMA.

Pharmacodynamic Assessment: Intron Retention
Analysis

o Objective: To assess changes in mMRNA splicing, specifically intron retention, as a functional
consequence of PRMT5 inhibition.

o Methodology: RNA sequencing (RNA-seq) followed by specialized bioinformatic analysis is
the primary method.[19]

o Sample Collection and RNA Isolation: Peripheral blood mononuclear cells (PBMCs) are
isolated from whole blood. Total RNA is then extracted from the PBMCs using a
commercial kit.

o Library Preparation and Sequencing: The extracted RNA is used to prepare a sequencing
library. This typically involves poly(A) selection to enrich for mRNA, followed by
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fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The
prepared libraries are then sequenced on a high-throughput sequencing platform.

o Bioinformatic Analysis:
» Read Alignment: The raw sequencing reads are aligned to a reference human genome.

» Intron Retention Quantification: Specialized bioinformatics tools such as IRFinder or
IREAD are used to identify and quantify intron retention events.[19] These tools typically
calculate an "intron retention ratio" or a "percent spliced-in (PSI)" value for each intron,
which represents the proportion of transcripts that retain that intron.

» Differential Analysis: Statistical analysis is performed to identify introns with significantly
different retention levels between pre-treatment and on-treatment samples.

Pharmacokinetic Assessment

o Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
PRT543 in patients.

e Methodology: Plasma concentrations of PRT543 are measured at various time points after
drug administration using a validated bioanalytical method, typically LC-MS/MS.

o Sample Collection: Blood samples are collected at pre-specified time points before and
after PRT543 administration. Plasma is separated by centrifugation and stored frozen until
analysis.

o Sample Preparation: Plasma samples are prepared for analysis, often involving protein
precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate PRT543
from plasma components.

o LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A specific
chromatographic method is used to separate PRT543 from any potential metabolites, and
a tandem mass spectrometer is used for sensitive and selective detection and
guantification.

o Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to
calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time
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to maximum concentration (Tmax), area under the concentration-time curve (AUC), and
half-life (t1/2) using non-compartmental analysis.
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Caption: PRT543 inhibits the PRMT5 enzyme, leading to altered gene expression and RNA
splicing, ultimately suppressing cancer cell proliferation.

NCT03886831 Clinical Trial Workflow
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Caption: Workflow of the NCT03886831 Phase 1 clinical trial of PRT543, from patient
enrollment through dose escalation and expansion to endpoint analysis.

Conclusion

The initial results from the NCT03886831 trial suggest that PRT543 is a promising novel agent
with a manageable safety profile and signs of clinical activity in heavily pre-treated patients with
advanced cancers, including adenoid cystic carcinoma, myelofibrosis, and myelodysplastic
syndrome. The demonstrated on-target activity through pharmacodynamic markers further
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validates its mechanism of action. While the efficacy data are preliminary, they provide a strong
rationale for continued development and further investigation in larger, more definitive studies.
The comparative analysis indicates that PRT543 may offer a new therapeutic option in settings
with limited effective treatments. Future research should focus on identifying predictive
biomarkers to select patients most likely to benefit from PRMT5 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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